molecular formula C13H19NO B15308200 4-(3-Ethoxyphenyl)piperidine CAS No. 946714-06-3

4-(3-Ethoxyphenyl)piperidine

Cat. No.: B15308200
CAS No.: 946714-06-3
M. Wt: 205.30 g/mol
InChI Key: VDNHZDJFNHSMQX-UHFFFAOYSA-N
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Description

4-(3-Ethoxyphenyl)piperidine is a chemical compound with the molecular formula C13H19NO and a molecular weight of 205.3 g/mol . It is a piperidine derivative, which means it contains a six-membered ring with one nitrogen atom. This compound is primarily used in research settings, particularly in the fields of chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Ethoxyphenyl)piperidine typically involves the construction of the piperidine ring via cycloaddition methods. One common approach is the [3+3] cycloaddition method, which is considered a vital strategy for synthesizing piperidine derivatives . Another method involves the hydrogenation of pyridine derivatives using palladium and rhodium catalysts .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-(3-Ethoxyphenyl)piperidine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific ethoxyphenyl substitution, which imparts distinct chemical and biological properties. This substitution can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable tool in research and development.

Properties

CAS No.

946714-06-3

Molecular Formula

C13H19NO

Molecular Weight

205.30 g/mol

IUPAC Name

4-(3-ethoxyphenyl)piperidine

InChI

InChI=1S/C13H19NO/c1-2-15-13-5-3-4-12(10-13)11-6-8-14-9-7-11/h3-5,10-11,14H,2,6-9H2,1H3

InChI Key

VDNHZDJFNHSMQX-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC(=C1)C2CCNCC2

Origin of Product

United States

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